![molecular formula C19H14N2O6 B14237289 2,2'-Spirobi[2H-1-benzopyran], 3,3'-dimethyl-8,8'-dinitro- CAS No. 400842-06-0](/img/structure/B14237289.png)
2,2'-Spirobi[2H-1-benzopyran], 3,3'-dimethyl-8,8'-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Spirobi[2H-1-benzopyran], 3,3’-dimethyl-8,8’-dinitro- is a complex organic compound known for its unique structural properties and reactivity This compound belongs to the class of spiropyrans, which are characterized by their spiro-connected benzopyran rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Spirobi[2H-1-benzopyran], 3,3’-dimethyl-8,8’-dinitro- typically involves multi-step organic reactions. One common method includes the nitration of 2,2’-Spirobi[2H-1-benzopyran], 3,3’-dimethyl- using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 8,8’ positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and advanced monitoring systems ensures consistent quality and yield in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Spirobi[2H-1-benzopyran], 3,3’-dimethyl-8,8’-dinitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can be further functionalized.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield 2,2’-Spirobi[2H-1-benzopyran], 3,3’-dimethyl-8,8’-diamino- derivatives.
Applications De Recherche Scientifique
2,2’-Spirobi[2H-1-benzopyran], 3,3’-dimethyl-8,8’-dinitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a photochromic agent, which can change color upon exposure to light, making it useful in biological imaging and sensing applications.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as photoresponsive polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,2’-Spirobi[2H-1-benzopyran], 3,3’-dimethyl-8,8’-dinitro- involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its spiropyran and merocyanine forms. This photochromic behavior is exploited in various applications, including optical data storage and molecular switches. The nitro groups play a crucial role in stabilizing the different isomeric forms and enhancing the compound’s photoresponsiveness .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2,2’-Spirobi[2H-1-benzopyran], 3,3’-dimethyl-8,8’-dinitro- stands out due to its dual nitro substitutions, which significantly impact its chemical behavior and potential applications. The presence of these groups enhances its photochromic properties and makes it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
400842-06-0 |
|---|---|
Formule moléculaire |
C19H14N2O6 |
Poids moléculaire |
366.3 g/mol |
Nom IUPAC |
3,3'-dimethyl-8,8'-dinitro-2,2'-spirobi[chromene] |
InChI |
InChI=1S/C19H14N2O6/c1-11-9-13-5-3-7-15(20(22)23)17(13)26-19(11)12(2)10-14-6-4-8-16(21(24)25)18(14)27-19/h3-10H,1-2H3 |
Clé InChI |
RIWGCIKSRUIHPN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=CC=C2)[N+](=O)[O-])OC13C(=CC4=C(O3)C(=CC=C4)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


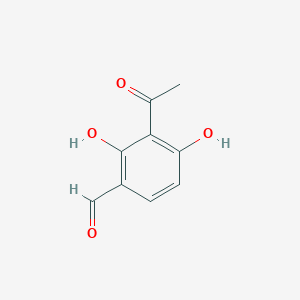
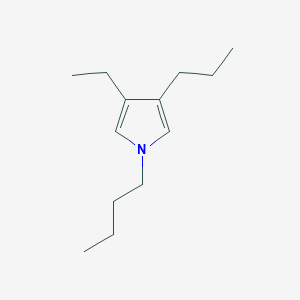
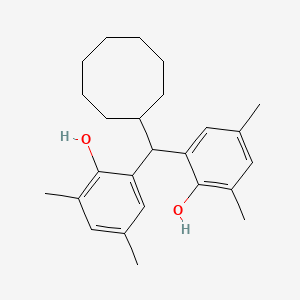
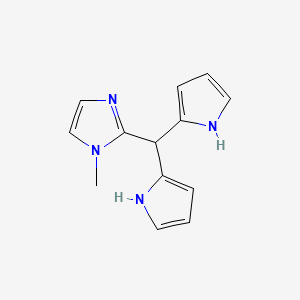
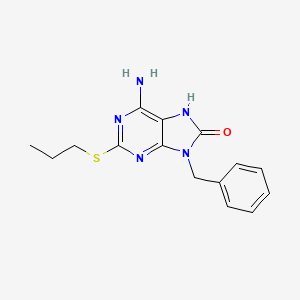
![1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde](/img/structure/B14237238.png)

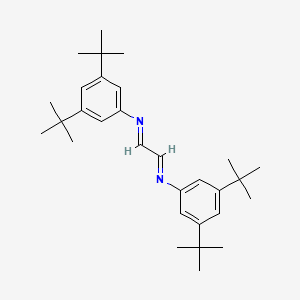
![(5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione](/img/structure/B14237261.png)

![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(tetradecyloxy)benzene]](/img/structure/B14237273.png)
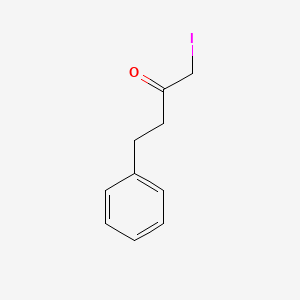
![Azeto[1,2-a]furo[2,3-c]pyrrole](/img/structure/B14237281.png)
![2,4,6-Tris(1-{[2-(dimethylamino)ethyl]amino}ethylidene)cyclohexane-1,3,5-trione](/img/structure/B14237291.png)
